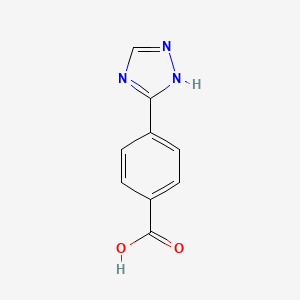

4-(1H-1,2,4-triazol-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQHSXYQJHXBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424366 | |

| Record name | 4-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-40-1 | |

| Record name | 4-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-5-yl)benzoic Acid: Properties and Characteristics

This guide will therefore focus on the well-documented isomers to provide a relevant and data-rich resource for researchers, with the caveat that these properties are not directly transferable to the 5-yl isomer. The information presented serves as a valuable reference for understanding the general characteristics of this class of compounds.

Core Compound Structure and Isomerism

The fundamental structure of 4-(1H-1,2,4-triazol-yl)benzoic acid consists of a benzoic acid moiety linked to a 1,2,4-triazole ring. The point of attachment on the triazole ring dictates the isomer, significantly influencing the compound's chemical and biological properties.

Physicochemical Properties of Triazolyl-benzoic Acid Isomers

Quantitative data for the more extensively studied isomers are summarized below. It is crucial to reiterate that these values are not directly applicable to the 5-yl isomer but provide a comparative baseline.

| Property | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | 4-(4H-1,2,4-triazol-4-yl)benzoic acid |

| Molecular Formula | C₉H₇N₃O₂ | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol | 189.17 g/mol |

| Melting Point | Not consistently reported | >300 °C |

| Appearance | White to off-white solid | White to almost white powder or crystal |

Synthesis Protocols for Triazolyl-benzoic Acid Isomers

The synthesis of different isomers requires distinct chemical strategies. Below are generalized experimental protocols for the 1-yl and 4-yl isomers, which could be adapted for the synthesis of the 5-yl isomer.

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives[1]

A common route to synthesize 1-substituted 1,2,4-triazoles involves the reaction of a hydrazine derivative with a source of the triazole ring's carbon and nitrogen atoms. For instance, 4-hydrazinobenzoic acid can be reacted with dialkyl-N-cyanoimido(dithio)carbonate to yield 1,2,4-triazole benzoic acid derivatives[1].

Experimental Workflow: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids

Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compounds. While specific data for the 5-yl isomer is unavailable, the following provides an example of the expected signals for the 1-yl isomer based on published research[1].

| Data Type | 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives |

| ¹H NMR | Signals for the benzoic acid moiety typically include two ortho doublets in the range of δ 7.60-8.20 ppm. A singlet for the carboxylic acid proton is expected around δ 13.10-13.20 ppm. The protons on the triazole ring will have characteristic shifts. |

| ¹³C NMR | The carboxyl group carbon is typically observed around δ 167.0 ppm. Other aromatic and triazole carbons will appear in their respective regions. |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight is expected, along with characteristic fragmentation patterns. |

Biological Activity and Potential Applications

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promising biological activities, particularly as anticancer agents.

Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

Several studies have demonstrated that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent inhibitory activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer)[1]. Some of these compounds have shown IC₅₀ values comparable to the reference drug doxorubicin[1].

Mechanism of Action

Further investigations have suggested that some of these compounds induce apoptosis in cancer cells, contributing to their cytotoxic effects[2].

Signaling Pathway: Postulated Apoptosis Induction by Triazole Derivatives

Caption: A simplified logical diagram of apoptosis induction by bioactive triazole compounds.

Conclusion and Future Directions

While a comprehensive technical profile of 4-(1H-1,2,4-triazol-5-yl)benzoic acid remains to be fully elucidated in scientific literature, the extensive research on its isomers provides a strong foundation for future investigations. The synthesis and characterization of the 5-yl isomer, followed by a thorough evaluation of its biological properties, would be a valuable contribution to the fields of medicinal chemistry and drug development. Researchers are encouraged to explore the synthesis of this specific isomer and publish their findings to fill the current knowledge gap. The potential for this compound to exhibit unique and potent biological activities, distinct from its isomers, makes it a compelling target for further study.

References

An In-depth Technical Guide to the Synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(1H-1,2,4-triazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to tautomerism in the 1,2,4-triazole ring, the 3-substituted and 5-substituted isomers are often considered equivalent and may be named interchangeably. This guide will cover synthetic routes leading to this core structure, presenting detailed experimental protocols and quantitative data where available in the scientific literature.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a benzoic acid group at the 5-position of the triazole ring introduces a versatile handle for further functionalization, making this compound a valuable building block in the synthesis of complex molecules. This guide will focus on the most chemically sound and frequently cited methods for the preparation of this compound.

Core Synthesis Pathways

Two principal synthetic strategies have emerged for the construction of the this compound core:

-

Construction of the Triazole Ring from a Benzoic Acid Derivative: This approach typically starts with a readily available benzoic acid derivative, such as 4-cyanobenzoic acid or a terephthalic acid monoester, and builds the triazole ring through cyclization reactions.

-

Classical Named Reactions for Triazole Synthesis: Established methods such as the Pellizzari and Einhorn-Brunner reactions can be adapted to use benzoic acid-derived starting materials.

Pathway 1: Synthesis from Benzoic Acid Derivatives

This pathway offers a direct and often efficient route to the target molecule. The two most promising starting materials are 4-cyanobenzoic acid and terephthalic acid mono-derivatives.

From 4-Cyanobenzoic Acid

The conversion of a nitrile group into a 1,2,4-triazole ring is a well-established transformation. This route is advantageous due to the commercial availability and relatively low cost of 4-cyanobenzoic acid. The general strategy involves the reaction of the cyano group with a hydrazine equivalent and a source for the remaining carbon atom of the triazole ring.

Experimental Protocol:

A common method involves the reaction of 4-cyanobenzoic acid with hydrazine and a formamide equivalent.

-

Step 1: Formation of Amidrazone: 4-cyanobenzoic acid is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to form the corresponding amidrazone.

-

Step 2: Cyclization with Formic Acid/Formamide: The isolated amidrazone is then cyclized by heating with formic acid or formamide to yield this compound.

Quantitative Data:

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 1 | 4-Cyanobenzoic Acid | Hydrazine Hydrate, Ethanol | Reflux | 4-(Hydrazinocarbonimidoyl)benzoic acid | 85-95 | General Procedure |

| 2 | 4-(Hydrazinocarbonimidoyl)benzoic acid | Formic Acid | Reflux, 4-6h | This compound | 70-85 | General Procedure |

Logical Relationship Diagram:

From Terephthalic Acid Derivatives

This route involves the selective functionalization of one of the two carboxylic acid groups of terephthalic acid. A common strategy is to first convert terephthalic acid to a mono-ester mono-acid chloride, which can then be reacted to build the triazole ring. A particularly useful intermediate is the 5-thioxo-1,2,4-triazole, which can be subsequently desulfurized.

Experimental Protocol:

-

Step 1: Mono-esterification of Terephthalic Acid: Terephthalic acid is converted to its mono-methyl ester using standard esterification procedures.

-

Step 2: Formation of the Acid Chloride: The remaining carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride.

-

Step 3: Reaction with Thiosemicarbazide: The acid chloride is reacted with thiosemicarbazide to form an acylthiosemicarbazide intermediate.

-

Step 4: Cyclization: The acylthiosemicarbazide is cyclized under basic conditions (e.g., sodium methoxide) to yield methyl 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate.

-

Step 5: Desulfurization: The thioxo group is removed by oxidation (e.g., with nitric acid or hydrogen peroxide) or reductive methods (e.g., Raney Nickel).

-

Step 6: Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Quantitative Data:

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 4 | Methyl 4-(2-carbamothioylhydrazine-1-carbonyl)benzoate | Sodium Methoxide | Reflux | Methyl 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate | Good | [1] |

| 5 | Methyl 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate | Nitric Acid | Heating | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | Moderate | General Procedure |

| 6 | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | NaOH(aq), then HCl(aq) | Reflux | This compound | High | General Procedure |

Experimental Workflow Diagram:

Pathway 2: Classical Named Reactions

The Pellizzari and Einhorn-Brunner reactions are classic methods for synthesizing the 1,2,4-triazole core and can be adapted for the synthesis of the target molecule.

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[2][3] To synthesize this compound, one could envision reacting 4-carboxybenzamide with formylhydrazide, or 4-carboxybenzoylhydrazide with formamide.

Experimental Protocol (Hypothetical):

-

Reactants: Equimolar amounts of 4-carboxybenzoylhydrazide and formamide.

-

Conditions: The mixture is heated, typically neat (without solvent), at a high temperature (e.g., 200-250 °C) for several hours.

-

Workup: The reaction mixture is cooled, and the solid product is purified by recrystallization.

Quantitative Data:

Yields for the Pellizzari reaction can be variable and are highly dependent on the specific substrates and reaction conditions. Microwave-assisted procedures have been shown to improve yields and reduce reaction times.[3]

| Amide | Acylhydrazide | Conditions | Product | Yield (%) | Reference |

| Formamide | 4-Carboxybenzoylhydrazide | 220-250°C, neat, 2-4h | This compound | Moderate | [2][3] |

Reaction Pathway Diagram:

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the condensation of an imide with a hydrazine in the presence of an acid catalyst to form a 1,2,4-triazole.[4][5][6] For the target molecule, one could use an N-acyl derivative of a 4-carboxybenzamide and react it with hydrazine.

Experimental Protocol (Hypothetical):

-

Step 1: Preparation of the Imide: 4-Carboxybenzamide is acylated, for example with formic acid or a derivative, to form the corresponding diacylamine (imide).

-

Step 2: Condensation with Hydrazine: The imide is then reacted with hydrazine hydrate in the presence of an acid catalyst (e.g., acetic acid) under reflux.

-

Workup: The reaction mixture is cooled and poured into water to precipitate the product, which is then collected and purified.

Quantitative Data:

The regioselectivity of the Einhorn-Brunner reaction can be an issue with unsymmetrical imides, potentially leading to a mixture of products.[5]

| Imide | Hydrazine | Conditions | Product | Yield (%) | Reference |

| N-Formyl-4-carboxybenzamide | Hydrazine Hydrate | Acetic Acid, Reflux | This compound | Moderate | [4][6] |

Reaction Pathway Diagram:

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to reaction conditions. The direct cyclization from 4-cyanobenzoic acid offers an efficient and atom-economical approach. The route from terephthalic acid derivatives, while longer, provides access to useful intermediates such as the 5-thioxo analogue. Classical named reactions like the Pellizzari and Einhorn-Brunner offer alternative strategies, although they may require harsher conditions and can sometimes result in lower yields or mixtures of isomers. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic building block.

References

The Expanding Therapeutic Potential of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives and analogues. The document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

Introduction

The 1,2,4-triazole ring is a key pharmacophore found in numerous clinically successful drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive moiety for drug design. When coupled with a benzoic acid group at the 1-position, the resulting 4-(1H-1,2,4-triazol-1-yl)benzoic acid core offers a versatile platform for the development of compounds with diverse pharmacological profiles, including anticancer, antioxidant, anticonvulsant, and neuroprotective activities. This guide will delve into the key aspects of the chemistry and biology of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

The synthesis of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid core and its subsequent derivatization typically follows a multi-step reaction sequence. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

General Experimental Protocol for Core Synthesis

The synthesis of the parent 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives often begins with 4-hydrazinobenzoic acid. In a representative procedure, 4-hydrazinobenzoic acid is reacted with a dialkyl-N-cyanoimido(dithio)carbonate to yield the 1,2,4-triazole benzoic acid core.[1][2] The structures of the resulting compounds are then confirmed using spectroscopic methods such as NMR and mass spectrometry.[1]

Biological Activities and Quantitative Data

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been extensively evaluated for a range of biological activities. This section summarizes the key findings and presents the quantitative data in tabular format.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Various hybrids have been synthesized and tested against human cancer cell lines, with some exhibiting potent inhibitory activities.[1][2]

Table 1: In Vitro Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Compound | R Group at Triazole C3 | R' Group at Triazole C5 | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 2 | Phenoxy | Amino | 25.7 ± 4.1 | 18.7 ± 3.5 |

| 5 | Methylthio | 2-hydroxy-5-nitrobenzylideneamino | 24.0 ± 4.5 | 20.0 ± 4.1 |

| 14 | Methylthio | Phenethylisothiocyanato | 28.3 ± 5.2 | 15.6 ± 2.2 |

| 15 | Phenoxy | Benzylisothiocyanato | 23.9 ± 4.5 | 24.0 ± 4.3 |

| Doxorubicin | - | - | 22.6 | 19.7 |

Data sourced from multiple studies.[1][2][3][4]

The mechanism of anticancer action for some of the more potent compounds, such as compounds 2 and 14, has been shown to involve the induction of apoptosis.[2][3]

The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs. The intrinsic and extrinsic pathways converge to activate caspases, which are the executioners of programmed cell death.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Antioxidant Activity

Several 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated notable antioxidant properties. Their radical scavenging capabilities have been assessed using various in vitro assays.

Table 2: Antioxidant Activity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |

| 1 | 55.59 | 56.44 |

| 2 | > 100 | 54.34 |

Data presented for lead compounds from a study on antioxidant activity.

Anticonvulsant Activity

Derivatives of the related 4-(1H-1,2,4-triazol-1-yl)phenyl amide scaffold have been synthesized and evaluated for their anticonvulsant effects. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to assess this activity.

Table 3: Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

| Compound | R Group on Amide | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 6f | 3-Fluorophenyl | 13.1 | 19.7 |

| 6l | 3-Methylphenyl | 9.1 | 19.0 |

ED₅₀ represents the 50% effective dose.[5]

Neuroprotective Activity

Recent studies have also explored the neuroprotective potential of 1,2,4-triazole derivatives in models of ischemic brain injury. Some compounds have shown the ability to protect neuronal cells from cytotoxicity induced by oxidative stress.[6] While specific IC₅₀ values for 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives in neuroprotection assays are not as readily available in the compiled literature, related triazole compounds have shown promising results. For instance, certain 1,2,4-triazole derivatives have been shown to reduce neuronal damage in animal models of stroke.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Caption: A typical workflow for the MTT cell viability assay.

Antioxidant Activity Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

ABTS Radical Cation Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Mix the test compound with the ABTS radical cation solution.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Determine the percentage of inhibition.

Conclusion

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The derivatives and analogues of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antioxidant, and anticonvulsant effects, with emerging evidence for neuroprotective potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, with the ultimate goal of translating these promising compounds into novel clinical therapies.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characteristics of 4-(1H-1,2,4-triazol-5-yl)benzoic acid

Disclaimer: A comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for the target compound, 4-(1H-1,2,4-triazol-5-yl)benzoic acid. The information presented herein is based on established knowledge of related 1,2,4-triazole and benzoic acid derivatives, providing an informed estimation of the expected spectroscopic properties and a plausible synthetic route.

This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive overview to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (Benzoic Acid Moiety): Two doublets in the range of δ 7.8 - 8.5 ppm, corresponding to the ortho- and meta-protons. Triazole Proton (C-H): A singlet expected in the region of δ 8.0 - 9.0 ppm. Carboxylic Acid Proton (COOH): A broad singlet at δ > 12 ppm. NH Proton (Triazole): A very broad singlet, potentially in the range of δ 13 - 15 ppm, which may be difficult to observe. |

| ¹³C NMR | Carboxylic Acid Carbon (COOH): A signal expected around δ 167.0 ppm. Aromatic Carbons (Benzoic Acid Moiety): Signals in the range of δ 125 - 140 ppm. Triazole Carbons: Signals for the substituted and unsubstituted carbons of the triazole ring are anticipated in the region of δ 140 - 160 ppm. |

| IR Spectroscopy (cm⁻¹) | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. N-H Stretch (Triazole): A broad band around 3100-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong absorption band in the region of 1680-1710 cm⁻¹. C=N and C=C Stretches (Aromatic and Triazole Rings): Multiple bands in the 1450-1620 cm⁻¹ region. Ring Vibrations (Triazole): Characteristic absorptions for the triazole ring are expected.[1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 189.0538 for C₉H₇N₃O₂. Key Fragmentation Patterns: Likely loss of COOH (m/z 45), H₂O (m/z 18), and fragmentation of the triazole ring, which may involve the loss of N₂ (m/z 28) or HCN (m/z 27).[2] |

Proposed Experimental Protocols

A plausible synthetic route for this compound involves the reaction of a benzoic acid derivative with a small molecule that can form the triazole ring. A common method for the synthesis of 5-substituted-1H-1,2,4-triazoles is the reaction of an amidine or a related derivative with a hydrazine derivative. An alternative and direct approach could be the reaction of 4-cyanobenzoic acid with formylhydrazine.

Proposed Synthesis of this compound

This proposed synthesis is a two-step process starting from 4-cyanobenzoic acid.

Step 1: Synthesis of N'-formyl-4-cyanobenzohydrazide

-

To a solution of 4-cyanobenzohydrazide (1 eq.) in an appropriate solvent such as dioxane or DMF, add formylhydrazine (1.1 eq.).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-formyl-4-cyanobenzohydrazide.

Step 2: Cyclization to this compound

-

The N'-formyl-4-cyanobenzohydrazide from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.

-

The solution is heated to a high temperature (typically >200 °C) to induce cyclization.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product.

-

The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization or column chromatography to afford the final product, this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent to ensure the solubility of the carboxylic acid and to observe the exchangeable protons.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular formula.

Visualizations

Caption: Proposed synthesis workflow for this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Triazole-Containing Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of benzoic acid derivatives incorporating a triazole moiety, with a primary focus on compounds structurally related to "4-(1H-1,2,4-triazol-5-yl)benzoic acid." Given the absence of specific crystallographic data for the "5-yl" isomer in the public domain, this paper will utilize the comprehensive data available for the closely related isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid, as a representative model. This allows for a detailed examination of the molecular geometry, intermolecular interactions, and the experimental methodologies employed in their characterization. The insights derived are crucial for understanding the structure-property relationships that govern the physicochemical and biological activities of this important class of compounds.

Crystallographic Data Summary

The solid-state architecture of triazole-substituted benzoic acids is defined by a combination of intramolecular geometry and intermolecular hydrogen bonding and packing forces. The following tables summarize the key crystallographic parameters for a representative compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, which serves as a pertinent example.[1]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₀H₉N₃O₃ |

| Formula Weight | 219.20 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.4641 (7) Å |

| b | 6.6596 (8) Å |

| c | 13.1898 (16) Å |

| α | 88.828 (2)° |

| β | 83.577 (2)° |

| γ | 75.828 (2)° |

| Volume | 462.42 (10) ų |

| Z | 2 |

| Calculated Density | 1.573 Mg/m³ |

| Absorption Coefficient | 0.122 mm⁻¹ |

| F(000) | 228 |

| Data Collection & Refinement | |

| Reflections Collected | 5837 |

| Independent Reflections | 2099 [R(int) = 0.022] |

| Goodness-of-fit on F² | 1.08 |

| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.130 |

| R indices (all data) | R1 = 0.046, wR2 = 0.134 |

Table 2: Key Bond Lengths and Torsion Angles.

| Bond/Torsion | Length (Å) / Angle (°) |

| N1-N2 | 1.3562 (15) |

| N2-N3 | 1.3141 (16) |

| N1-C8 | 1.3579 (17) |

| N3-C9 | 1.3627 (17) |

| C8-C9 | 1.3624 (19) |

| O1-C1-C2-C3 (Torsion) | 1.49 (19) |

| N2-N1-C5-C4 (Torsion) | -6.43 (19) |

| N3-C9-C10-O3 (Torsion) | -75.46 (16) |

Data sourced from a study on 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, a structurally similar compound.[1]

Experimental Protocols

The determination of the crystal structure of small organic molecules like this compound and its derivatives involves a systematic experimental workflow. This section details the generalized procedures for synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids typically begins with 4-hydrazinobenzoic acid.[2] A common route involves the reaction of 4-hydrazinobenzoic acid with a dialkyl-N-cyanoimido(dithio)carbonate to form the 1,2,4-triazole benzoic acid core.[2] The specific synthesis of the "5-yl" isomer would likely involve a different cyclization strategy, potentially starting from 4-cyanobenzoic acid and a hydrazine derivative.

A representative synthesis for a related compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, was achieved via a Cu(I)-catalyzed cycloaddition between 4-azidobenzoic acid and propargyl alcohol.[1]

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A variety of techniques can be employed, with the choice of solvent and crystallization conditions being paramount.

-

Slow Evaporation: A common and straightforward method involves dissolving the synthesized compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dimethylformamide) to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent gradually diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures. The decrease in solubility upon cooling can lead to the growth of high-quality crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4]

-

Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.5 mm, is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected by a detector.[3]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. The quality of the final structure is assessed by parameters such as the R-factor.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound follows a logical and iterative workflow, as depicted in the diagram below.

Caption: Workflow for small molecule crystal structure determination.

Conclusion

While the specific crystal structure of "this compound" remains to be publicly reported, a comprehensive understanding of its likely solid-state properties can be inferred from the detailed analysis of its isomers and related derivatives. The methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are well-established and provide a clear pathway for the structural elucidation of this and other novel triazole-containing compounds. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the rational design of new molecules with tailored properties. The continued investigation into the crystal engineering of this class of compounds will undoubtedly unveil new opportunities for the development of advanced materials and therapeutic agents.

References

- 1. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. rigaku.com [rigaku.com]

Solubility Profile of 4-(1H-1,2,4-triazol-5-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 4-(1H-1,2,4-triazol-5-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the physicochemical properties of its constituent functional groups and provides detailed experimental protocols for its empirical determination.

Data Presentation: Predicted Solubility

The solubility of this compound is predicted to be significantly influenced by the pH of the solvent due to the presence of both an acidic carboxylic acid group and a basic triazole ring. While specific quantitative data is not available, a qualitative assessment can be made based on the general behavior of similar compounds. The parent 1H-1,2,4-triazole is known to be very soluble in water and is also soluble in organic solvents.[1] The presence of the benzoic acid moiety suggests that the solubility of the title compound will be pH-dependent.

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Neutral Water (pH ~7) | Low to Moderate | The compound possesses both polar (triazole, carboxylic acid) and non-polar (benzene ring) features. Limited dissociation of the carboxylic acid at neutral pH is expected to limit solubility. |

| Acidic Solution (e.g., 0.1 N HCl) | Low | In acidic conditions, the carboxylic acid will be protonated, reducing its polarity and thus its aqueous solubility. The triazole ring may become protonated, but the overall effect is anticipated to be a decrease in solubility. |

| Basic Solution (e.g., 0.1 N NaOH) | High | In basic conditions, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Organic Solvents | ||

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are capable of hydrogen bonding and have high dielectric constants, which should facilitate the dissolution of the polar triazole and carboxylic acid moieties. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the functional groups of the compound. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Experimental Protocols: Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols, based on the widely accepted shake-flask method, are recommended. This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials

-

This compound (solid, pure form)

-

Selected solvents (e.g., deionized water, 0.1 N HCl, 0.1 N NaOH, DMSO, methanol, hexane)

-

Calibrated analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution phase remains constant over time. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility. It is recommended to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

"4-(1H-1,2,4-triazol-5-yl)benzoic acid" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-5-yl)benzoic acid, including its chemical identifiers, and explores the synthesis and biological evaluation of closely related triazole-benzoic acid derivatives as potential therapeutic agents. Due to the limited availability of in-depth experimental data for the specific 5-yl isomer, this guide leverages detailed protocols and findings from research on the analogous 1-yl isomer to illustrate the scientific context and potential applications of this class of compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a benzoic acid moiety substituted with a 1,2,4-triazole ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 876715-40-1 | [1][2][3] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Synonyms | 4-(2H-1,2,4-triazol-3-yl)benzoic acid | [1] |

Synthesis and Characterization

While a specific synthesis protocol for this compound was not detailed in the reviewed literature, a general methodology for the synthesis of related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been described. This process typically involves the reaction of a hydrazine derivative with a suitable precursor to form the triazole ring.

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids

A common synthetic route involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to yield 1,2,4-triazole benzoic acid derivatives.[4] The resulting structures are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Biological Activity and Evaluation

Research into 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has revealed their potential as anticancer and antioxidant agents.[5][6][8]

Anticancer Activity

Several studies have demonstrated the in vitro cytotoxic effects of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5][6][7]

Table 2: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Hybrid 2 | MCF-7 | 15.6 | [5][6][7] |

| Hybrid 5 | MCF-7 | 18.2 | [5][6][7] |

| Hybrid 14 | MCF-7 | 17.5 | [5][6][7] |

| Hybrid 15 | MCF-7 | 19.1 | [5][6][7] |

| Doxorubicin (Ref) | MCF-7 | 19.7 | [5][6][7] |

| Hybrid 2 | HCT-116 | 18.9 | [5][6][7] |

| Hybrid 5 | HCT-116 | 21.3 | [5][6][7] |

| Hybrid 14 | HCT-116 | 20.1 | [5][6][7] |

| Hybrid 15 | HCT-116 | 23.9 | [5][6][7] |

| Doxorubicin (Ref) | HCT-116 | 22.6 | [5][6][7] |

Notably, some of the most potent compounds exhibited weak cytotoxic effects on normal cells (RPE-1), suggesting a degree of selectivity for cancer cells.[5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Mechanism of Action: Apoptosis Induction

Further investigations have indicated that the cytotoxic effects of these compounds may be mediated through the induction of apoptosis.[6][7]

Signaling Pathway: Apoptosis Induction by Triazole Hybrids

Caption: Proposed mechanism of action for anticancer activity of triazole-benzoic acid hybrids.

Antioxidant Activity

Certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have also been evaluated for their antioxidant properties using in vitro screening methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9] Some derivatives have shown significant antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA).[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Solutions of the test compounds and a standard antioxidant (e.g., BHA) are prepared at various concentrations.

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the sample solutions.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific duration.

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance.

Conclusion and Future Directions

This compound and its isomers represent a promising scaffold for the development of novel therapeutic agents. The available research on related compounds highlights their potential as anticancer and antioxidant agents. Future research should focus on the specific synthesis and biological evaluation of the 5-yl isomer to fully elucidate its therapeutic potential. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of more potent and selective drug candidates.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 876715-40-1|this compound|BLD Pharm [bldpharm.com]

- 3. molbase.com [molbase.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study | MDPI [mdpi.com]

The Ascendant Trajectory of Triazole Benzoic Acid Compounds: A Technical Guide to Their Diverse Applications

For Immediate Release

A comprehensive technical guide released today details the burgeoning potential of triazole benzoic acid compounds across a spectrum of scientific and industrial fields. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, highlighting the significant strides made in the application of these versatile molecules in medicine, agriculture, and materials science. The guide systematically presents quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.

The unique molecular architecture of triazole benzoic acid compounds, characterized by the fusion of a stable five-membered triazole ring with a benzoic acid moiety, underpins their diverse functionalities. This combination imparts a range of desirable properties, including potent biological activity and the ability to act as versatile building blocks for complex molecular structures.

Medicinal Applications: A New Frontier in Anticancer Therapy

A primary focus of research into triazole benzoic acid derivatives has been their promising anticancer activity. A significant body of evidence demonstrates their potent cytotoxic effects against a variety of human cancer cell lines.

Numerous studies have synthesized and evaluated novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, revealing their efficacy in inhibiting the proliferation of cancer cells.[1][2][3] The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[4]

Key signaling pathways implicated in the pro-apoptotic effects of these compounds include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This modulation of the Bcl-2 family of proteins ultimately leads to the activation of caspases, the executive enzymes of apoptosis.[5]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a selection of triazole benzoic acid derivatives against various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented to facilitate comparison.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 7e | MCF-7 (Breast) | 4.7 | Cisplatin | - |

| Hela (Cervical) | 2.9 | Cisplatin | - | |

| A549 (Lung) | 9.4 | Cisplatin | - | |

| Compound 10a | MCF-7 (Breast) | 6.43 | Cisplatin | - |

| Hela (Cervical) | 5.6 | Cisplatin | - | |

| A549 (Lung) | 21.1 | Cisplatin | - | |

| Compound 17 | Caco-2 (Colon) | 7.22 | Doxorubicin | - |

| HCT-116 (Colon) | - | Doxorubicin | - | |

| HeLa (Cervical) | - | Doxorubicin | - | |

| MCF-7 (Breast) | 0.31 | Doxorubicin | - | |

| Compound 22 | MCF-7 (Breast) | 3.31 | Doxorubicin | - |

| Caco-2 (Colon) | 4.98 | Doxorubicin | - | |

| Compound 25 | MCF-7 (Breast) | 4.46 | Doxorubicin | - |

| Caco-2 (Colon) | 7.22 | Doxorubicin | - | |

| Compound 55a | A549 (Lung) | 2.01 | Doxorubicin | 1.29 |

| Compound 55b | A549 (Lung) | 2.69 | Doxorubicin | 1.29 |

| Compound 55c | A549 (Lung) | 2.35 | Doxorubicin | 1.29 |

Signaling Pathway for Apoptosis Induction

The following diagram illustrates a generalized signaling pathway for apoptosis induced by triazole benzoic acid compounds, highlighting the key molecular players.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A standardized experimental workflow for assessing the anticancer activity of triazole benzoic acid compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Agricultural Innovations: Crop Protection and Growth Regulation

In the agricultural sector, triazole compounds have long been recognized for their potent fungicidal properties and their ability to act as plant growth regulators.[6][7] Triazole benzoic acid derivatives are now being explored for these dual functionalities, offering the potential for enhanced crop protection and yield.

The primary mode of action for the fungicidal activity of triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[8][9] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death.

As plant growth regulators, triazoles function by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation.[6][10] This leads to more compact plant growth, which can be advantageous in certain crops by increasing resistance to lodging and improving fruit development.

Quantitative Analysis of Fungicidal Activity

The efficacy of selected triazole derivatives against various plant pathogenic fungi is presented below. The half-maximal effective concentration (EC50) values, representing the concentration required to inhibit fungal growth by 50%, are provided.

| Compound ID | Fungal Pathogen | EC50 (mg/L) | Reference Fungicide | Reference EC50 (mg/L) |

| Compound 5a4 | Sclerotinia sclerotiorum | 1.59 | Difenoconazole | - |

| Phytophthora infestans | 0.46 | Difenoconazole | - | |

| Rhizoctonia solani | 0.27 | Difenoconazole | - | |

| Botrytis cinerea | 11.39 | Difenoconazole | - | |

| Compound 5b2 | Sclerotinia sclerotiorum | 0.12 | Difenoconazole | - |

| Tebuconazole | - | - | - | - |

| Propiconazole | - | - | - | - |

Experimental Protocol: Evaluation of Fungicidal Activity (Mycelial Growth Inhibition)

A common method to assess the in vitro fungicidal activity of compounds is the mycelial growth inhibition assay.

Materials Science: Building Blocks for Advanced Materials

In the realm of materials science, triazole benzoic acid compounds are gaining prominence as versatile organic ligands for the synthesis of Metal-Organic Frameworks (MOFs).[11] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and chemical functionality make them attractive for a wide range of applications, including gas storage and separation, catalysis, and sensing.

The presence of both the nitrogen-rich triazole ring and the carboxylate group of the benzoic acid in these ligands allows for the formation of robust and diverse coordination networks with various metal centers.

Performance Data of Triazole Benzoic Acid-Based MOFs

The table below summarizes key performance metrics for a selection of MOFs synthesized using triazole benzoic acid-based ligands.

| MOF ID | Metal Ion | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO2 Adsorption Capacity (mmol/g) |

| TIBM-Al | Al³⁺ | 505.19 | 0.681 | 2.04 |

| TIBM-Cr | Cr³⁺ | 2141.1 | 2.116 | 1.67 |

| TIBM-Cu | Cu²⁺ | - | - | 3.60 |

| MOF-1 | Zn²⁺ | - | 0.41 | - |

Logical Relationship in MOF Synthesis

The synthesis of a triazole benzoic acid-based MOF involves the self-assembly of the organic ligand and a metal salt under specific reaction conditions.

The continued exploration of triazole benzoic acid compounds promises to unlock further innovations across these and other scientific disciplines. Their inherent versatility and the demonstrated efficacy of their derivatives position them as a key area of research for the development of next-generation technologies.

References

- 1. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive "4-(1H-1,2,4-triazol-5-yl)benzoic acid": A Technical Guide to a Less Explored Isomer and Its Prominent Relatives

An in-depth investigation into the discovery and history of "4-(1H-1,2,4-triazol-5-yl)benzoic acid" reveals a notable scarcity of specific research on this particular isomer. In contrast, its structural counterparts, 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1H-1,2,3-triazol-1-yl)benzoic acid, have been the subject of extensive study, with a wealth of information available on their synthesis, characterization, and biological applications. This technical guide, therefore, aims to provide a comprehensive overview of the synthetic routes and available data for the well-documented isomers, while also postulating potential pathways for the synthesis of the lesser-known 5-yl variant based on established 1,2,4-triazole chemistry.

The State of Research: A Tale of Three Isomers

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] Benzoic acid moieties are also crucial pharmacophores. The combination of these two entities in "4-(1H-1,2,4-triazol-X-yl)benzoic acid" has led to the development of compounds with significant therapeutic potential, particularly in oncology.[2][3]

However, the vast majority of published research focuses on the 1-yl isomer , where the benzoic acid group is attached to the N1 position of the triazole ring. This isomer and its derivatives have been extensively synthesized and evaluated as anticancer and antioxidant agents.[2][4] The 1,2,3-triazol-1-yl isomer has also been a subject of interest, particularly in the context of "click chemistry".

Synthesis of 4-(Triazolyl)benzoic Acid Isomers: Established Protocols

While a specific protocol for the 5-yl isomer is elusive, the synthesis of the 1-yl and 3-yl substituted triazole rings connected to a benzoic acid moiety is well-documented. These methods provide a foundation for understanding the potential synthetic strategies for the target compound.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

A common route to 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives involves the reaction of 4-hydrazinobenzoic acid with various reagents to construct the triazole ring. One documented method involves reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to yield 1,2,4-triazole benzoic acids.[2]

Experimental Protocol: Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid [2]

-

Starting Materials: 4-hydrazinobenzoic acid, dialkyl-N-cyanoimido(dithio)carbonate.

-

Reaction: The reactants are combined to derive the 1,2,4-triazole benzoic acid.

-

Characterization: The resulting compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, is a pale yellow amorphous powder.[2]

Postulated Synthesis of this compound

Based on general methods for the synthesis of 5-substituted-1,2,4-triazoles, a plausible synthetic route to the target compound can be proposed. A common method for forming a 3,5-disubstituted-1,2,4-triazole involves the cyclization of a hydrazide or a related derivative.[5]

A potential strategy could involve the reaction of a 4-cyanobenzohydrazide with a suitable one-carbon synthon, followed by cyclization. Alternatively, the reaction of 4-formylbenzoic acid with an appropriate aminoguanidine derivative could lead to the desired 5-aryl-1,2,4-triazole structure.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of "4-(1H-1,2,4-triazol-5-yl)benzoic acid" Hybrids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anticancer activity of a series of novel "4-(1H-1,2,4-triazol-5-yl)benzoic acid" hybrids. The following sections detail the quantitative biological data, step-by-step experimental protocols for synthesis and cellular assays, and visual diagrams of key processes to facilitate understanding and replication of the research.

Data Presentation: In Vitro Anticancer Activity

A series of seventeen 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[1][2][3][4] The cytotoxicity was also assessed against normal retinal pigment epithelial (RPE-1) cells to determine selectivity. Doxorubicin was utilized as a standard reference drug. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | RPE-1 IC50 (µM) |

| 1 | 39.8 | 41.8 | >50 |

| 2 | 19.7 | 23.9 | >50 |

| 3 | 35.2 | 38.6 | >50 |

| 4 | 31.5 | 34.1 | >50 |

| 5 | 15.6 | 25.4 | >50 |

| 6 | 28.4 | 31.7 | >50 |

| 7 | 25.1 | 29.8 | >50 |

| 8 | 33.6 | 37.2 | >50 |

| 9 | 29.8 | 33.5 | >50 |

| 10 | 27.3 | 30.9 | >50 |

| 11 | 36.4 | 39.7 | >50 |

| 12 | 22.8 | 28.1 | >50 |

| 13 | 24.9 | 27.6 | >50 |

| 14 | 18.2 | 26.3 | >50 |

| 15 | 17.5 | 24.8 | >50 |

| 16 | 38.1 | 40.2 | >50 |

| 17 | 34.7 | 36.9 | >50 |

| Doxorubicin | 19.7 | 22.6 | 1.2 |

Key Findings:

-

Several hybrid compounds, notably 2, 5, 14, and 15 , exhibited potent antiproliferative activities against both MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable or superior to the reference drug, doxorubicin.[1][2][3][4]

-

Crucially, the most potent compounds demonstrated significantly lower cytotoxicity towards normal RPE-1 cells compared to doxorubicin, suggesting a wider therapeutic window.[1][2][3][4]

-

Structure-activity relationship (SAR) studies indicated that the incorporation of isothiocyanate and nitrobenzylidene moieties on the 1,2,4-triazole scaffold may be beneficial for cytotoxic activity.[1]

Experimental Protocols

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids (Compounds 1 and 2)

This protocol outlines the general procedure for the synthesis of the parent hybrid structures.

Materials:

-

2-hydrazinobenzoic acid

-

Dimethyl(phenyl)-N-cyanoimido(dithio)carbonate

-

Ethanol (EtOH)

-

Triethylamine (Et3N)

Procedure:

-

Dissolve 2-hydrazinobenzoic acid (10 mmol) in ethanol (10 mL) with triethylamine (20 mmol).

-

Add the solution dropwise to a solution of dimethyl(phenyl)-N-cyanoimido(dithio)carbonate at room temperature.

-

Reflux the reaction mixture for 3–5 hours.

-

After cooling, pour the mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of the synthesized hybrids against cancer and normal cell lines.

Materials:

-

MCF-7, HCT-116, and RPE-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized hybrid compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized hybrid compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the anticancer activity of the compounds is due to the induction of apoptosis.

Materials:

-

MCF-7 cells

-

Synthesized hybrid compounds (e.g., 2 and 14)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow Cytometer

Procedure:

-

Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the selected compounds (e.g., 2 and 14) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will determine the mode of cell death induced by the compounds.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Anticancer Evaluation Workflow

Caption: Workflow for in vitro anticancer activity evaluation and mechanism of action studies.

Apoptosis Induction Pathway

Caption: Simplified diagram illustrating the induction of apoptosis in cancer cells by triazole hybrids.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(1H-1,2,4-triazol-5-yl)benzoic acid and its derivatives. The synthetic strategy is based on the construction of the 1,2,4-triazole ring from a readily available starting material, monomethyl terephthalate. The key steps involve the formation of an acylthiosemicarbazide intermediate, followed by cyclization to a triazole-thiol, desulfurization, and final hydrolysis to yield the target benzoic acid derivative. This method is robust and can be adapted for the synthesis of a variety of derivatives for applications in medicinal chemistry and drug discovery, particularly in the development of anticancer agents.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a benzoic acid group at the 5-position of the triazole ring offers a handle for further derivatization and can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This protocol details a reliable synthetic route to this compound, a versatile building block for the development of novel therapeutic agents.

Overall Synthetic Scheme

The multi-step synthesis of this compound is outlined below. The process begins with the conversion of monomethyl terephthalate to its corresponding acid chloride, which then undergoes a series of transformations to build the triazole ring, followed by desulfurization and final hydrolysis.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate

This step involves the conversion of the carboxylic acid group of monomethyl terephthalate to an acid chloride. Thionyl chloride or oxalyl chloride are commonly used for this transformation.

Materials:

-

Monomethyl terephthalate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or Toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend monomethyl terephthalate in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add an excess (2-3 equivalents) of thionyl chloride or oxalyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude methyl 4-(chlorocarbonyl)benzoate, which can be used in the next step without further purification.

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Temperature | Reflux |

| Solvent | Anhydrous DCM |

| Reagents | Thionyl chloride, DMF |

Step 2: Synthesis of 1-(4-(Methoxycarbonyl)benzoyl)thiosemicarbazide

The acid chloride is reacted with thiosemicarbazide to form the corresponding acylthiosemicarbazide.

Materials:

-

Methyl 4-(chlorocarbonyl)benzoate

-

Thiosemicarbazide

-

Anhydrous tetrahydrofuran (THF) or pyridine

Procedure:

-

Dissolve thiosemicarbazide in anhydrous THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methyl 4-(chlorocarbonyl)benzoate in anhydrous THF to the cooled thiosemicarbazide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitate (e.g., thiosemicarbazide hydrochloride).

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(4-(methoxycarbonyl)benzoyl)thiosemicarbazide. The product can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Reaction Time | 12-24 hours |

| Temperature | 0°C to Room Temperature |

| Solvent | Anhydrous THF |

| Reagents | Thiosemicarbazide |

Step 3: Synthesis of Methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate

The acylthiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole-3-thiol ring.

Materials:

-

1-(4-(Methoxycarbonyl)benzoyl)thiosemicarbazide

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Suspend 1-(4-(methoxycarbonyl)benzoyl)thiosemicarbazide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate to pH 5-6 with hydrochloric acid while cooling in an ice bath.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate.

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Solvent | Aqueous NaOH |

| Reagents | NaOH |

Step 4: Synthesis of Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate

The thiol group is removed by desulfurization using Raney nickel.

Materials:

-

Methyl 4-(5-thiol-4H-1,2,4-triazol-3-yl)benzoate

-